

Application Notes and Protocols: Solderability Enhancement with Cadmium Potassium Cyanide Plating

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Compound of Interest

Compound Name: *Cadmium potassium cyanide*

Cat. No.: *B083718*

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Abstract

Cadmium plating is a highly effective surface finish for enhancing the solderability of metallic components, particularly in high-reliability applications within the aerospace, military, and electronics industries.^{[1][2]} The use of an alkaline **cadmium potassium cyanide** bath, while effective, necessitates stringent safety and environmental protocols due to the high toxicity of its constituents.^{[3][4][5][6]} These application notes provide detailed protocols for the preparation, electroplating, and solderability testing of components using this method. Quantitative parameters for bath composition and solderability acceptance criteria are summarized, and key workflows are visualized to ensure procedural clarity.

WARNING: Cadmium and cyanide compounds are extremely toxic and carcinogenic.^{[3][4][6]} All handling, preparation, and disposal of these chemicals must be performed in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods).^{[2][7][8]} Users must comply with all local and federal safety and environmental regulations.

Quantitative Data Summary

While cadmium plating is widely recognized for its superior solderability, specific quantitative data from peer-reviewed sources is often embedded within broader military and aerospace qualification reports.^{[1][7][9]} The tables below summarize the key operational parameters for the plating process and the standard acceptance criteria used to evaluate solderability, rather than direct comparative data.

Table 1: Typical Alkaline Cyanide Cadmium Plating Bath Composition & Operating Parameters

Parameter	Rack Plating	Barrel Plating	Source
Cadmium (as metal)	15 - 34 g/L (2.0 - 4.5 oz/gal)	7.5 - 22.5 g/L (1.0 - 3.0 oz/gal)	[10]
Sodium/Potassium Cyanide	90 - 150 g/L (12 - 20 oz/gal)	75 - 135 g/L (10 - 18 oz/gal)	[10]
Sodium/Potassium Hydroxide	9 - 19 g/L (1.2 - 2.5 oz/gal)	7.5 - 22.5 g/L (1.0 - 3.0 oz/gal)	[10]
Cyanide to Cadmium Ratio	~4:1 to 8:1	~5:1 to 10:1	[7]
Temperature	21 - 35°C (70 - 95°F)	21 - 35°C (70 - 95°F)	[10]
Cathode Current Density	1.0 - 5.0 A/dm ² (10 - 50 A/ft ²)	0.5 - 1.5 A/dm ² (5 - 15 A/ft ²)	[10]
Anodes	Cadmium Balls in Steel Cages	Cadmium Balls in Steel Cages	
Agitation	Cathode rod or solution agitation	Barrel rotation	[10]

Note: While the topic specifies potassium cyanide, sodium cyanide is more commonly cited and exhibits similar chemical behavior in the plating bath. The ratio of total cyanide to cadmium metal is a critical control parameter.^[7]

Table 2: Solderability Evaluation Parameters and Acceptance Criteria (per MIL-STD-202 & J-STD-002)

Parameter	Method	Description	Acceptance Criteria	Source
Wetting Coverage	Dip-and-Look	The percentage of the critical surface area covered by a new, uniform solder coating after immersion.	A minimum of 95% of the dipped surface shall be covered.	[7]
Non-Wetting	Dip-and-Look	The condition where the base metal remains exposed after solder immersion.	The non-wetted area should not exceed 5% of the total.	[7]
Dewetting	Dip-and-Look	Solder initially coats the surface but then recedes, leaving behind mounds of solder and thin film.	Not permitted in the critical area.	[7]
Contact Angle (θ)	Wetting Balance / Sessile Drop	The angle formed between the solder fillet and the component surface.	A contact angle of less than 90° indicates successful wetting.	[1]

Wetting Time	Wetting Balance	The time from initial contact with molten solder until the wetting force becomes positive (buoyancy is overcome).	Varies by specification, but shorter times indicate better solderability.	[9]
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Experimental Protocols

Protocol: Cadmium Potassium Cyanide Plating

This protocol outlines the electrodeposition of cadmium onto a metallic substrate (e.g., steel, copper alloys).

2.1.1 Materials & Equipment

- Chemicals: Cadmium oxide (CdO) or Cadmium Cyanide (Cd(CN)₂), Potassium Cyanide (KCN), Potassium Hydroxide (KOH), Hydrochloric or Sulfuric Acid (for activation), Alkaline Cleaning Agent, Deionized Water.
- Equipment: Plating tank (polypropylene or lined steel), DC Power Supply (Rectifier), Cadmium Anodes (balls), Steel Anode Cages, Cathode Bar/Rack or Plating Barrel, Heater and Thermostat, Ventilation/Fume Hood, Agitation System (e.g., stirring bar or cathode rod movement), PPE (gloves, goggles, lab coat, respirator).

2.1.2 Substrate Preparation (Pre-plating)

- Alkaline Cleaning: Immerse the component in an alkaline cleaning solution to remove organic contaminants like oils and grease. Electrolytic degreasing can also be employed.
- Rinsing: Thoroughly rinse the component with deionized water to remove all cleaning solution residues.
- Acid Activation (Pickling): Immerse the component in a dilute solution of hydrochloric or sulfuric acid to remove oxides and scale, creating an active surface for plating.

- Final Rinsing: Rinse the component thoroughly with deionized water. Proceed immediately to the plating step to prevent re-oxidation.

2.1.3 Plating Procedure

- Bath Preparation: Following the parameters in Table 1, slowly dissolve KCN in heated deionized water within a fume hood. Carefully add KOH, followed by the cadmium source (CdO or Cd(CN)₂), stirring until fully dissolved. Allow the solution to cool to the target operating temperature.
- System Setup: Place cadmium anodes in steel cages and connect them to the positive (anode) terminal of the DC power supply.
- Plating: Secure the prepared component to a cathode rack (for rack plating) or place it in a barrel (for barrel plating). Connect the rack or barrel contacts to the negative (cathode) terminal of the power supply.
- Immersion & Current Application: Immerse the component into the plating bath. Apply the specified DC current density (see Table 1).
- Plating Duration: The duration depends on the desired thickness (typically 0.0002" to 0.0005") and the current density. Monitor the process to achieve the target thickness.
- Post-Plating Rinsing: Once plating is complete, turn off the rectifier, remove the component, and rinse it thoroughly in a series of deionized water baths to remove all plating solution drag-out.

2.1.4 Post-Treatment

- Bright Dip (Optional): To achieve a brighter finish, dip the plated part for 5-20 seconds in a 0.25-0.5% nitric acid solution, followed immediately by water rinsing.
- Chromate Conversion Coating (Optional): For enhanced corrosion resistance, immerse the part in a chromate solution. This step is often required by military specifications (e.g., AMS-QQ-P-416 Type II) but must be performed after any hydrogen embrittlement relief baking, as heat destroys the chromate film.^[7]

- Hydrogen Embrittlement Relief (If applicable): For high-strength steels, bake the plated component at 177-204°C (350-400°F) for 3 to 24 hours to relieve absorbed hydrogen and prevent embrittlement. This must be done soon after plating.[7]
- Final Drying: Dry the component using filtered, compressed air or a low-temperature oven.

Protocol: Solderability Testing (Dip-and-Look Method)

This qualitative test is based on MIL-STD-202, Method 208 and provides a visual assessment of solderability.[7]

2.2.1 Materials & Equipment

- Solder Pot: Temperature-controlled, containing Sn63/Pb37 or other specified solder alloy.
- Flux: Mildly activated rosin flux (Type RMA) or as specified.
- Dipping Mechanism: Capable of controlled immersion and withdrawal rates.
- Steam Ager (Optional): For accelerated aging tests to simulate storage.
- Microscope: Low-power (10-20x magnification) for inspection.
- Cleaning Solvents: Isopropyl alcohol or other suitable flux remover.

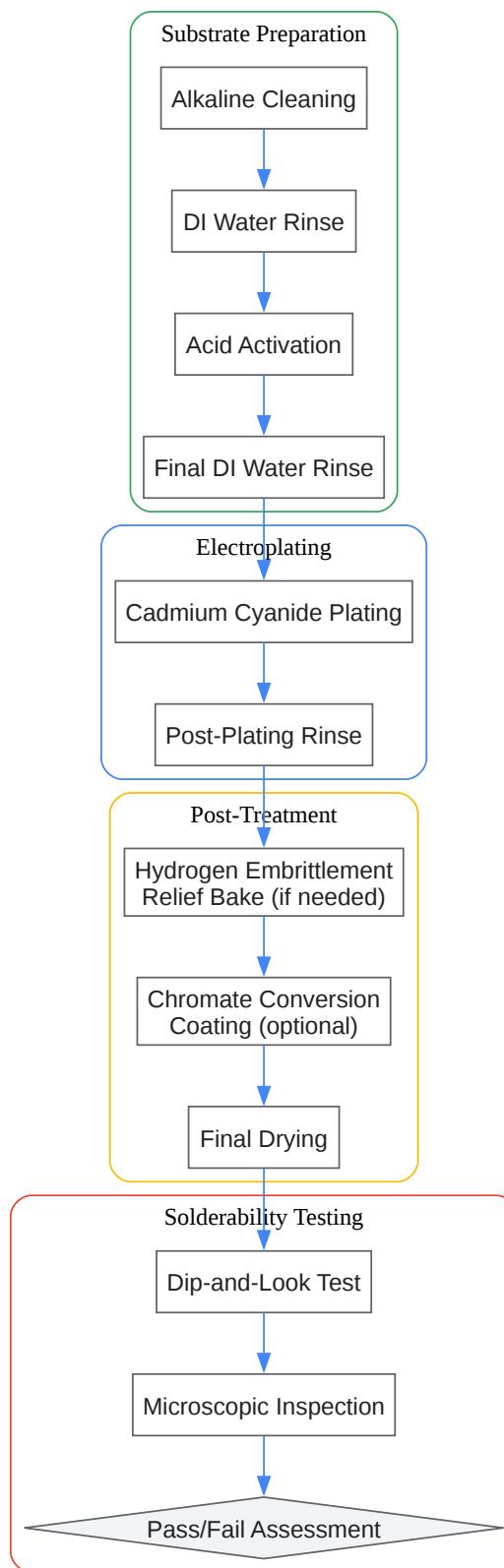
2.2.2 Procedure

- Aging (Optional): To simulate shelf life, subject the cadmium-plated components to steam aging for a specified duration (e.g., 8 hours) prior to testing.[7]
- Flux Application: Immerse the termination to be tested in the flux for 5 to 10 seconds.
- Dwell: After removing from the flux, allow the component to dwell for 10 to 20 seconds to permit solvent evaporation.
- Solder Immersion: Immerse the fluxed terminations into the molten solder bath. The immersion rate should be approximately 25 ± 6 mm/second (1 ± 0.25 inch/second).
- Dwell in Solder: Hold the terminations motionless in the solder for 5 ± 0.5 seconds.

- Withdrawal: Withdraw the terminations at the same rate as immersion.
- Cooling & Cleaning: Allow the component to cool in ambient air. Clean off all flux residue using a suitable solvent.
- Visual Inspection: Using a microscope at 10-20x magnification, inspect the critical surface area of the termination. Evaluate against the criteria in Table 2. The surface should exhibit a continuous, smooth solder coating with at least 95% coverage.

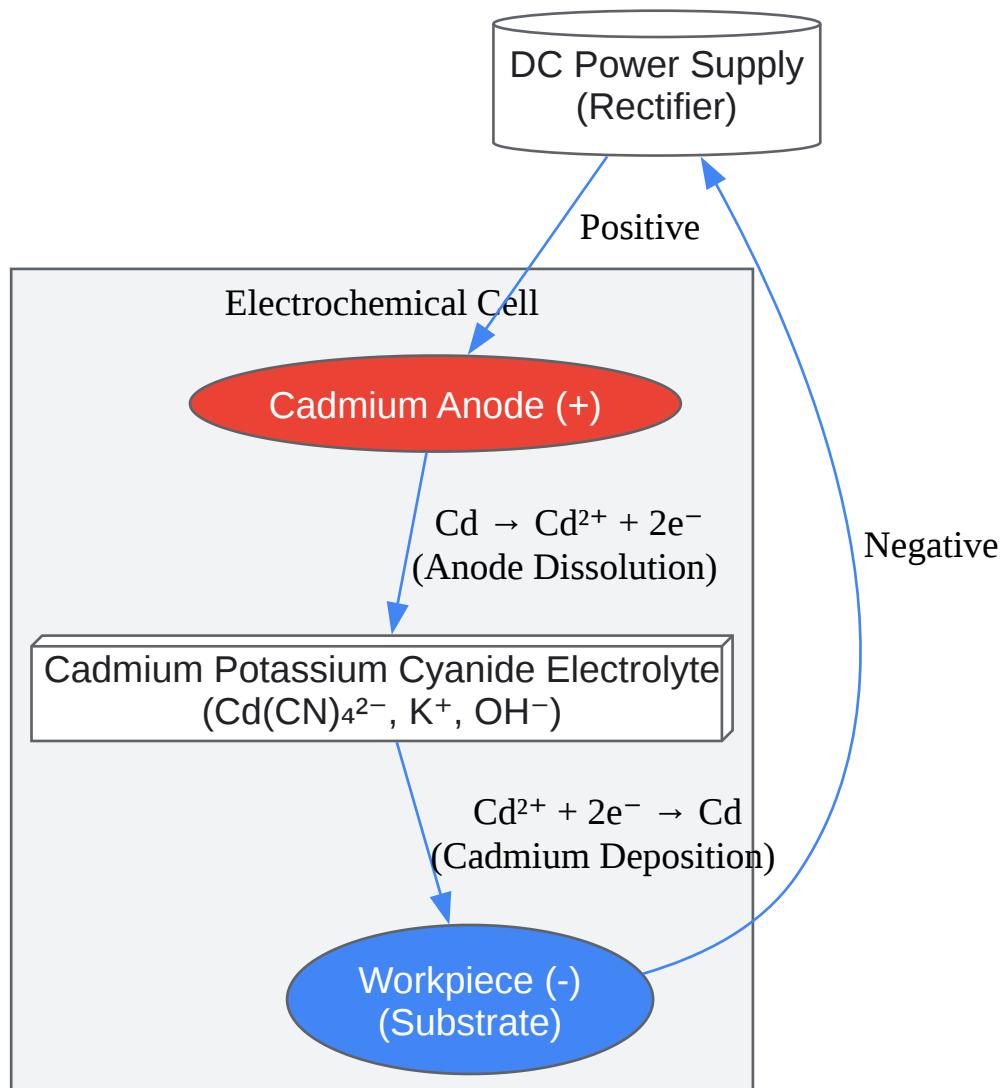
Visualizations

The following diagrams illustrate the key processes and relationships in cadmium plating and solderability testing.



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Caption: Overall workflow from preparation to solderability assessment.



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Caption: Diagram of the cadmium electroplating cell.

Wetting Balance Curve Interpretation

A: Initial immersion (buoyancy force)

B: Wetting initiation (t_0), force crosses zero

C: Maximum wetting force (F_{\max})

D: Solderability assessed by t_0 and F_{\max}

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Caption: Key parameters of a quantitative wetting balance curve.

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References

- 1. scispace.com [scispace.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. fiskalloy.com [fiskalloy.com]
- 4. electronics.org [electronics.org]
- 5. sinteredfilter.net [sinteredfilter.net]
- 6. researchgate.net [researchgate.net]
- 7. fiskalloy.com [fiskalloy.com]
- 8. wevolver.com [wevolver.com]
- 9. idc-online.com [idc-online.com]
- 10. everyspec.com [everyspec.com]
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